1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazino-benzoxazepine core, an indole moiety, and a prop-2-enylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indoles under the influence of concentrated sulfuric acid, leading to linear annelated products . The reaction conditions often require temperatures around 150-160°C and the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigation of its pharmacological properties, including potential therapeutic applications.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone is not well-documented. based on the known activities of similar compounds, it is likely to interact with various molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole: A precursor in the synthesis of the target compound.
4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromo-6-methoxyphenyl acetate: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of 1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone lies in its complex structure, which combines multiple heterocyclic systems and functional groups
Properties
Molecular Formula |
C25H21N5O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[3-(7-acetyl-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)indol-1-yl]ethanone |
InChI |
InChI=1S/C25H21N5O3S/c1-4-13-34-25-26-23-22(27-28-25)18-10-6-8-12-21(18)30(16(3)32)24(33-23)19-14-29(15(2)31)20-11-7-5-9-17(19)20/h4-12,14,24H,1,13H2,2-3H3 |
InChI Key |
ISBPEMXQSVAJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3N(C4=CC=CC=C4C5=C(O3)N=C(N=N5)SCC=C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.